4-Hydroxy-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

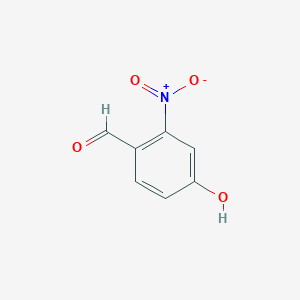

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVFUHTYJLKEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342950 | |

| Record name | 4-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90151-04-5 | |

| Record name | 4-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Hydroxy-2-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details key synthetic pathways, including the nitration of 4-hydroxybenzaldehyde (B117250) and the formylation of 3-nitrophenol (B1666305), supported by experimental protocols and quantitative data to aid in methodological selection and implementation.

Core Synthesis Strategies

The synthesis of this compound primarily revolves around two strategic approaches: the electrophilic nitration of a substituted benzaldehyde (B42025) and the formylation of a substituted phenol (B47542). The selection of a particular method is often dictated by the availability of starting materials, desired yield, and the isomeric purity required for subsequent applications.

Method 1: Ortho-Nitration of 4-Hydroxybenzaldehyde

A direct and atom-economical approach to this compound is the selective nitration of 4-hydroxybenzaldehyde at the ortho-position to the hydroxyl group. The hydroxyl group is a potent ortho-, para-director; however, achieving high regioselectivity for the 2-position over the 3-position can be challenging due to electronic and steric factors. Specialized nitrating agents and reaction conditions are often employed to favor the desired isomer.

One promising method for achieving high ortho-selectivity in the nitration of phenols is the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a mild base. This method has been shown to be effective for a variety of substituted phenols, offering high yields of the corresponding ortho-nitrophenols.[1][2]

Experimental Protocol: Ortho-Nitration of 4-Hydroxybenzaldehyde using Cerium (IV) Ammonium Nitrate

-

Materials:

-

4-Hydroxybenzaldehyde

-

Cerium (IV) Ammonium Nitrate (CAN)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 mmol) and sodium bicarbonate (1.0 mmol) in acetonitrile.

-

To this solution, add cerium (IV) ammonium nitrate (1.0 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure this compound.

-

Quantitative Data for Ortho-Nitration of Phenols using CAN

| Starting Material (Phenol Derivative) | Product | Yield (%) | Reaction Time | Reference |

| Phenol | 2-Nitrophenol | 90 | 30 min | [1] |

| 4-Methylphenol | 4-Methyl-2-nitrophenol | 92 | 30 min | [1] |

| 4-Chlorophenol | 4-Chloro-2-nitrophenol | 88 | 30 min | [1] |

| 3-Methoxyphenol | 3-Methoxy-2-nitrophenol | 90 | 30 min | [1] |

Note: While a specific yield for the ortho-nitration of 4-hydroxybenzaldehyde using CAN is not explicitly reported in the searched literature, the high yields obtained for other substituted phenols suggest this is a viable and efficient method.

Method 2: Formylation of 3-Nitrophenol

An alternative synthetic route involves the introduction of a formyl group onto the 3-nitrophenol backbone. The Reimer-Tiemann and Vilsmeier-Haack reactions are classical methods for the formylation of phenols. However, the regioselectivity of these reactions on a substituted phenol like 3-nitrophenol needs to be carefully considered. The Reimer-Tiemann reaction typically favors ortho-formylation, which would not yield the desired product. The Vilsmeier-Haack reaction, while also generally favoring ortho- or para-substitution, can be influenced by the electronic nature of the substituents. For 3-nitrophenol, formylation at the 4-position (para to the hydroxyl group and meta to the nitro group) is electronically plausible.

Conceptual Experimental Protocol: Vilsmeier-Haack Formylation of 3-Nitrophenol

-

Materials:

-

3-Nitrophenol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equiv) to N,N-dimethylformamide (solvent quantity) at 0°C.

-

To this reagent, add a solution of 3-nitrophenol (1.0 equiv) in a suitable solvent like dichloromethane.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium acetate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

General Quantitative Data for Vilsmeier-Haack Reaction on Electron-Rich Arenes

| Starting Material | Product | Yield (%) | Reference |

| Electron-rich arene | Formylated arene | 77 (example) | [3] |

Note: The application of the Vilsmeier-Haack reaction to 3-nitrophenol to specifically synthesize this compound requires experimental validation to determine the actual yield and regioselectivity.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the described synthetic methods, the following diagrams have been generated using the DOT language.

Caption: Workflow for the ortho-nitration of 4-hydroxybenzaldehyde.

Caption: Conceptual workflow for the formylation of 3-nitrophenol.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The ortho-nitration of 4-hydroxybenzaldehyde, particularly with regioselective reagents like cerium (IV) ammonium nitrate, presents a direct and potentially high-yielding route. Alternatively, the formylation of 3-nitrophenol offers another viable, though less direct, method that warrants further investigation to optimize regioselectivity and yield. The selection of the optimal synthetic route will depend on specific laboratory capabilities, cost of starting materials, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

A Comprehensive Technical Guide to 4-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of 4-Hydroxy-2-nitrobenzaldehyde. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₅NO₄.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 4, a nitro group at position 2, and a formyl (aldehyde) group at position 1. The presence of these functional groups dictates its chemical reactivity and physical properties. Commercial preparations of this compound are typically available with a purity of 97% and present as a solid.[3]

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the publicly available data for this specific isomer is computationally derived. For comparative purposes, experimental data for related isomers are also included where available.

| Property | Value (this compound) | Data Type | Reference / Notes |

| Molecular Weight | 167.12 g/mol | Computed | [1][2] |

| Melting Point | No experimental data available. | - | For comparison, 4-Hydroxy-3-nitrobenzaldehyde has a melting point of 140-142 °C[4] and 5-Hydroxy-2-nitrobenzaldehyde has a melting point of 165-169 °C.[5] |

| Boiling Point | No experimental data available. | - | For comparison, 5-Hydroxy-2-nitrobenzaldehyde has a predicted boiling point of 373.0±32.0 °C.[5] |

| Solubility | Soluble in organic solvents, with limited solubility in water. | Qualitative | The presence of the polar hydroxyl and nitro groups suggests some water solubility, though the aromatic ring limits this.[6][7] |

| pKa | No experimental data available. | - | The phenolic proton's acidity is influenced by the electron-withdrawing nitro and aldehyde groups. |

| LogP (Octanol/Water Partition Coefficient) | 0.9 | Computed | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several general strategies for the functionalization of aromatic rings. A plausible synthetic route involves the nitration of a substituted benzaldehyde.

Plausible Synthetic Pathway

A potential method for the synthesis of this compound is the nitration of 4-hydroxybenzaldehyde. This reaction requires careful control of conditions to achieve the desired regioselectivity.

General Reactivity

The chemical behavior of this compound is governed by its three functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., aldol (B89426) condensation, Wittig reaction).[8]

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It also activates the ring towards electrophilic substitution, although this effect is countered by the deactivating nitro and aldehyde groups.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for obtaining spectroscopic data for compounds like this compound.

Expected Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, likely >9.5 ppm), the aromatic protons (in the aromatic region, 7-9 ppm), and the hydroxyl proton (variable, depending on solvent and concentration). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 190 ppm), along with signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent would likely exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system and the carbonyl and nitro groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro and aldehyde groups. A GC-MS analysis shows a top peak at m/z 137.[1]

Biological Activity and Applications in Drug Development

There is a notable lack of specific research on the biological activities and potential applications of this compound in drug development. Searches for its biological effects often lead to studies on the well-characterized lipid peroxidation product, 4-hydroxy-2-nonenal, or other isomers such as 4-hydroxy-3-nitrobenzaldehyde.

For comparison, some related compounds have been investigated for their biological potential. For instance, derivatives of 4-nitrobenzaldehyde (B150856) have been explored for their potential as anticancer agents.[8] It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents, but this remains an area for future investigation. Given the absence of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a functionalized aromatic aldehyde with potential as a building block in organic synthesis. This guide has summarized the available physicochemical and spectral data, much of which is currently based on computational models and comparisons with related isomers due to a lack of extensive experimental characterization in the public domain. Further experimental validation of its properties and exploration of its biological activities are necessary to fully understand its potential applications, particularly in the field of drug development.

References

- 1. This compound | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 90151-04-5 [smolecule.com]

- 3. This compound | 90151-04-5 [sigmaaldrich.com]

- 4. 4-Hydroxy-3-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5-Hydroxy-2-nitrobenzaldehyde CAS#: 42454-06-8 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Hydroxy-2-nitrobenzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-nitrobenzaldehyde (CAS No. 90151-04-5), a valuable aromatic aldehyde for synthetic chemistry and potential applications in drug discovery. This document details the compound's chemical structure, physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it explores the broader context of the biological activities associated with nitrobenzaldehyde and hydroxybenzaldehyde derivatives, offering insights into potential areas of investigation for this specific isomer. While direct biological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential pharmacological evaluation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅NO₄.[1] Its structure consists of a benzene (B151609) ring functionalized with a hydroxyl group at position 4, a nitro group at position 2, and a formyl (aldehyde) group at position 1.

The CAS number for this compound is 90151-04-5 .[1][2][3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol [1] |

| CAS Number | 90151-04-5[1][2][3] |

| Appearance | Solid (predicted) |

| Purity | Typically available at ≥97%[2] |

| IUPAC Name | This compound |

Synthesis of this compound

Proposed Experimental Protocol: Nitration of 4-Hydroxybenzaldehyde (B117250)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

Nitric acid (70%)

-

Acetic acid (glacial)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly with cooling.

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 4-hydroxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time to ensure complete nitration.

-

Quenching: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with cold deionized water to remove any residual acid.

-

Drying: Dry the product, for instance, in a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Discovery

While direct experimental data on the biological activity of this compound is scarce, the activities of related nitrobenzaldehyde and hydroxybenzaldehyde derivatives provide a basis for potential areas of investigation.

The nitro group is a known pharmacophore that can contribute to a wide range of biological activities, including antimicrobial and anticancer effects.[4] Nitro-containing compounds are present in several existing drugs, such as chloramphenicol (B1208) and nitrofurantoin.[4] Derivatives of other nitrobenzaldehydes, such as 2-chloro-5-nitrobenzaldehyde, have been synthesized and evaluated for their antimicrobial and anticancer properties.[5] These activities are often attributed to the ability of the nitro group to undergo bioreduction and generate reactive nitrogen species.

Furthermore, hydroxybenzaldehyde derivatives have been investigated as inhibitors of various enzymes. For example, certain 4-hydroxybenzaldehyde derivatives have shown inhibitory activity against GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), suggesting potential applications in neuroscience.[6]

Given these precedents, this compound represents a scaffold of interest for screening against various biological targets. Its derivatives could be synthesized, for example, through the formation of Schiff bases via condensation of the aldehyde group with primary amines, to create libraries of compounds for biological evaluation.[5][7]

Caption: Logical workflow for exploring biological activities.

Conclusion

This compound is a readily characterizable aromatic aldehyde with potential for further investigation in medicinal chemistry and drug discovery. While a specific, validated synthesis protocol requires development, established nitration methodologies for similar compounds provide a strong starting point. The known biological activities of related nitro- and hydroxy-substituted benzaldehydes suggest that this compound and its derivatives could exhibit interesting pharmacological properties, warranting their inclusion in screening programs for novel therapeutic agents. This guide provides the foundational information necessary for researchers to embark on the synthesis and biological evaluation of this intriguing molecule.

References

- 1. This compound | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90151-04-5 [sigmaaldrich.com]

- 3. 90151-04-5|this compound|BLD Pharm [bldpharm.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

Spectroscopic Profile of 4-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2-nitrobenzaldehyde (C₇H₅NO₄, Molecular Weight: 167.12 g/mol ).[1] The following sections present available mass spectrometry data, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Data Presentation

Mass Spectrometry (MS)

| Property | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 167 |

| Key Fragments | m/z |

| 137 | |

| 81 | |

| 39 |

Table 1: Mass Spectrometry data for this compound. Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.0 | Doublet | 1H | Aromatic C-H |

| ~7.5 | Doublet | 1H | Aromatic C-H |

| ~7.3 | Singlet | 1H | Aromatic C-H |

| ~5.0-6.0 | Broad Singlet | 1H | Hydroxyl (-OH) |

Table 2: Predicted ¹H NMR data for this compound.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic C-OH |

| ~150 | Aromatic C-NO₂ |

| ~135-115 | Aromatic C-H and C-C |

Table 3: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

A detailed experimental IR peak list for this compound is not available in the searched literature. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch (aromatic) | Aromatic Ring |

| 1710-1685 | C=O Stretch | Aldehyde (-CHO) |

| 1600-1450 | C=C Stretch (aromatic) | Aromatic Ring |

| 1550-1475 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1360-1290 | N-O Symmetric Stretch | Nitro (-NO₂) |

Table 4: Expected Infrared absorption bands for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures based on common practices for similar aromatic compounds.

NMR Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Data Acquisition :

-

¹H NMR : The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75, 100, or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Nujol Mull : A small amount of the solid is ground to a fine paste with a drop of Nujol (mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-nitrobenzaldehyde

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 4-Hydroxy-2-nitrobenzaldehyde, containing a polar hydroxyl group (-OH), a polar nitro group (-NO2), and a largely non-polar benzene (B151609) ring, suggests a nuanced solubility profile. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance solubility in polar protic solvents.

Estimated Solubility Profile of this compound

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. This estimation is based on the known solubility of structurally similar compounds such as 4-nitrobenzaldehyde (B150856) and 4-hydroxybenzaldehyde[1][2]. It is important to note that these are qualitative predictions and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar hydroxyl and nitro groups contribute to some water solubility, but the non-polar aromatic ring limits it[1][2]. |

| Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule[2]. | |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for polar organic compounds[1][2]. | |

| Polar Aprotic | Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute, while its organic nature helps dissolve the non-polar part of the molecule[1]. |

| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its solvating power for this specific compound may be less than that of acetone or DMF. | |

| Non-Polar | Hexane (B92381) | Insoluble | The significant difference in polarity between the highly polar solute and non-polar hexane results in poor solubility. |

| Toluene (B28343) | Slightly Soluble | The aromatic nature of toluene may provide some interaction with the benzene ring of the solute, leading to slight solubility. | |

| Halogenated | Dichloromethane | Moderately Soluble | Dichloromethane has an intermediate polarity and can dissolve a range of organic compounds. |

| Chloroform (B151607) | Moderately Soluble | Similar to dichloromethane, chloroform is a common solvent for many organic solids[1]. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid residue.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot to a known concentration with a suitable solvent and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

-

Data Analysis: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility via the shake-flask method.

This comprehensive guide provides a foundational understanding of the solubility of this compound, offering both theoretical predictions and a practical experimental framework for its determination. For drug development and research applications, precise experimental verification of these solubility parameters is essential.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 4-Hydroxy-2-nitrobenzaldehyde. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, making it a versatile substrate for a variety of organic transformations. This document details the key reactions of the aldehyde group, including Schiff base formation, Knoevenagel condensation, oxidation, reduction, and the Wittig reaction. For each reaction, this guide presents the underlying mechanisms, detailed experimental protocols, and quantitative data where available. The electronic effects of the substituents are discussed, and logical workflows for key reactions are visualized using Graphviz diagrams to provide a clear and practical understanding for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating hydroxyl group and a strong electron-withdrawing nitro group, imparts distinct reactivity to the aldehyde functionality. The interplay of these electronic effects enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide explores the chemical behavior of the aldehyde group in this molecule, providing a foundational understanding for its application as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | Solid |

| CAS Number | 90151-04-5 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1O)--INVALID-LINK--[O-])C=O |

| InChI Key | PTVFUHTYJLKEDZ-UHFFFAOYSA-N |

Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is predominantly governed by the electronic effects of the hydroxyl and nitro substituents.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts both a negative inductive effect (-I) and a negative mesomeric effect (-M). This significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde group. This increased positive character makes the carbonyl carbon a stronger electrophile, thus enhancing its reactivity towards nucleophiles.

-

Hydroxyl Group (-OH): The hydroxyl group, being an electron-donating group, exerts a positive mesomeric effect (+M) and a negative inductive effect (-I). While the -I effect withdraws electron density, the +M effect, which involves the donation of a lone pair of electrons to the aromatic ring, is generally stronger. This would typically decrease the electrophilicity of the carbonyl carbon.

However, in this compound, the powerful electron-withdrawing nature of the nitro group at the ortho position to the aldehyde and meta to the hydroxyl group dominates, leading to an overall increase in the electrophilicity of the carbonyl carbon.

Electronic effects influencing the aldehyde group's reactivity.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in this compound makes it a prime candidate for a range of nucleophilic addition and condensation reactions.

Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). This condensation reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes.

Experimental Protocol (General): A general procedure for the synthesis of Schiff bases from nitrobenzaldehydes involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis.

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol (B145695), methanol).

-

Add the primary amine (1 equivalent) to the solution.

-

Optionally, a catalytic amount of acid (e.g., acetic acid) can be added.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

-

The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration. Recrystallization from a suitable solvent can be performed for purification.

Quantitative Data: While specific yield data for Schiff base formation with this compound is not readily available in the searched literature, reactions of similar nitrobenzaldehydes with various amines have been reported with yields ranging from moderate to excellent, often exceeding 70%. For instance, the reaction of o-nitrobenzaldehyde with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol for 36 hours resulted in a 76.4% yield of the corresponding Schiff base.

General workflow for Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. This compound readily undergoes this reaction due to the high electrophilicity of its carbonyl carbon.

Experimental Protocol (General): A typical Knoevenagel condensation involves the following steps:

-

Dissolve this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine salt).

-

The reaction mixture is stirred at room temperature or heated to reflux.

-

Reaction progress is monitored by TLC.

-

The product, often an α,β-unsaturated compound, may precipitate upon cooling and can be collected by filtration.

Quantitative Data: Specific quantitative data for the Knoevenagel condensation of this compound is limited in the available literature. However, related compounds like 4-nitrobenzaldehyde (B150856) react with high efficiency. For example, the reaction of 4-nitrobenzaldehyde with malononitrile, catalyzed by piperidine, can proceed to completion within minutes to hours, with yields often exceeding 90%.

Workflow for Knoevenagel condensation.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-hydroxy-2-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis.

Experimental Protocol (General): Various oxidizing agents can be employed for this conversion. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic medium.

-

Dissolve this compound in a suitable solvent (e.g., aqueous acetone, pyridine).

-

Slowly add a solution of the oxidizing agent (e.g., KMnO₄) while maintaining the reaction temperature (often at or below room temperature).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

Work-up typically involves quenching the excess oxidant (e.g., with sodium bisulfite), followed by acidification to precipitate the carboxylic acid.

-

The product is then isolated by filtration and can be purified by recrystallization.

Quantitative Data: While specific yields for the oxidation of this compound are not detailed in the provided search results, the oxidation of substituted benzaldehydes to their corresponding carboxylic acids is generally a high-yielding reaction. For instance, the oxidation of 4-hydroxybenzaldehyde (B117250) using potassium permanganate in an acidic medium has been studied kinetically.[5] A patent describes a method for preparing 3-hydroxy-4-methoxy-2-nitrobenzoic acid from the corresponding aldehyde via oxidation, suggesting this is a feasible transformation.[6]

Reduction to Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, (4-hydroxy-2-nitrophenyl)methanol, using various reducing agents.

Experimental Protocol (General): A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

-

Dissolve this compound in a suitable solvent, typically a protic solvent like methanol (B129727) or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is typically quenched by the slow addition of water or dilute acid.

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the alcohol.

Quantitative Data: Specific yields for the reduction of the aldehyde group in this compound were not found in the search results. However, the reduction of aldehydes to primary alcohols using sodium borohydride is generally a very efficient and high-yielding reaction, often with quantitative conversion. The preparation of (4-nitrophenyl)methanol from p-nitrobenzyl acetate (B1210297) has been described with yields of 64-71%.[7]

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can react with a phosphorus ylide to form a stilbene (B7821643) derivative.

Experimental Protocol (General): The Wittig reaction involves the preparation of a phosphorus ylide, which then reacts with the aldehyde.

-

Ylide Preparation: A phosphonium (B103445) salt (e.g., a substituted benzyltriphenylphosphonium (B107652) bromide) is suspended in a dry, aprotic solvent (e.g., THF, ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added to deprotonate the phosphonium salt and form the ylide.

-

Reaction with Aldehyde: A solution of this compound in a dry, aprotic solvent is added to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC.

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The by-product, triphenylphosphine (B44618) oxide, can often be removed by crystallization or chromatography.

Quantitative Data: Specific yields for the Wittig reaction with this compound are not available in the searched literature. However, the synthesis of 4,4'-dinitrostilbene (B1234727) from 4-nitrobenzyl)triphenylphosphonium bromide and 4-nitrobenzaldehyde has been reported with a 54% yield.[8]

Logical relationship in a Wittig reaction.

Conclusion

The aldehyde group in this compound exhibits heightened reactivity due to the strong electron-withdrawing effect of the ortho-nitro group. This makes it a valuable synthon for a variety of important organic transformations, including the formation of Schiff bases, Knoevenagel condensation products, carboxylic acids, alcohols, and stilbene derivatives. While specific quantitative data and detailed experimental protocols for this compound are not always readily available, the general procedures outlined in this guide, based on analogous compounds, provide a solid foundation for researchers to develop and optimize synthetic routes utilizing this versatile molecule. Further investigation into the specific reaction kinetics and optimization of conditions for this particular substrate would be a valuable contribution to the field of organic synthesis and medicinal chemistry.

References

- 1. This compound | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group's Defining Influence on the Reactivity of 4-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the nitro group in modulating the chemical reactivity of 4-Hydroxy-2-nitrobenzaldehyde. The strategic placement of the nitro group at the ortho position to the aldehyde and meta to the hydroxyl group introduces a fascinating interplay of electronic and steric effects. These effects significantly alter the reactivity of the aldehyde and hydroxyl functionalities, as well as the aromatic ring itself, making this molecule a versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents.

Electronic and Steric Landscape of this compound

The chemical behavior of this compound is fundamentally dictated by the strong electron-withdrawing nature of the nitro group (–NO₂). This influence is exerted through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group deactivates the benzene (B151609) ring by withdrawing electron density through resonance, creating partial positive charges at the ortho and para positions relative to itself.

In this compound, the nitro group is ortho to the aldehyde group and meta to the hydroxyl group. This specific arrangement leads to several key consequences:

-

Increased Electrophilicity of the Aldehyde Group: The potent -I and -M effects of the ortho-nitro group strongly withdraw electron density from the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde group significantly more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025) or 4-hydroxybenzaldehyde (B117250).

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and nitro groups allows for the formation of an intramolecular hydrogen bond. This interaction can influence the conformation of the molecule and the reactivity of both functional groups.

-

Steric Hindrance: The bulky nitro group ortho to the aldehyde can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric effect can sometimes counteract the electronic activation, influencing the overall reaction rate and product distribution.

Comparative Reactivity Analysis

To illustrate the profound impact of the nitro group, this section provides a comparative analysis of the reactivity of this compound against benzaldehyde, 4-hydroxybenzaldehyde, and 2-nitrobenzaldehyde (B1664092) in several key chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene (B1212753) compound. The increased electrophilicity of the aldehyde in nitro-substituted benzaldehydes generally leads to higher yields and faster reaction rates.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| Benzaldehyde | Malononitrile (B47326) | Ammonium (B1175870) acetate (B1210297)/Sonication | High (not specified) | [2] |

| 4-Hydroxybenzaldehyde | Malononitrile | Not specified | 90 | [3] |

| 2-Nitrobenzaldehyde | Malononitrile | Not specified | Not specified | |

| 4-Nitrobenzaldehyde | Malononitrile | Catalyst-free/Water | >99 | [4] |

Note: Reaction conditions and catalysts vary across different sources, which can significantly impact yield.

Schiff Base Formation

The formation of a Schiff base (imine) involves the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by dehydration. The enhanced electrophilicity of the aldehyde in this compound facilitates this reaction.

| Aldehyde | Amine | Solvent/Catalyst | Yield (%) | Reference |

| Benzaldehyde | Aniline (B41778) | Kinnow peel powder | 85 | [5][6] |

| 4-Hydroxybenzaldehyde | Substituted Anilines | Ultrasonication | Not specified | [7] |

| 2-Nitrobenzaldehyde | Amino Acids | Not specified | Not specified | [8] |

| 4-Nitrobenzaldehyde | m-Nitroaniline | NaOH/Ethanol | 97.6 | [9] |

Note: Reaction conditions and catalysts vary across different sources, which can significantly impact yield.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid. The electronic nature of the substituents on the aromatic ring can influence the reaction's efficiency.

| Aldehyde | Oxidant/Catalyst | Yield (%) | Reference |

| Benzaldehyde | H₂O₂/Dodecatungstophosphoric acid | High (not specified) | [10] |

| Benzaldehyde | NaOH (Cannizzaro) | 26.6 (as benzoic acid) | [3] |

| 4-Hydroxybenzaldehyde | Cobalt catalyst/O₂ | >90 (for derivatives) | [11] |

| 2-Nitrobenzaldehyde | O₂/TEMPO-COOH/NaClO | 93 | [12] |

Note: Reaction conditions and catalysts vary across different sources, which can significantly impact yield.

Reduction of the Aldehyde and Nitro Groups

The aldehyde and nitro groups can be selectively or simultaneously reduced. The choice of reducing agent and reaction conditions is crucial for achieving the desired product.

| Aldehyde | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | NaOH (Cannizzaro) | Benzyl alcohol | 203.3 (likely impure) | [3] |

| Benzaldehyde | Biocatalysis | Benzyl alcohol | up to 86% conversion | [13] |

| 4-Hydroxybenzaldehyde | Not specified | 4-Hydroxybenzyl alcohol | Not specified | [14] |

| 2-Nitrobenzaldehyde | NaBH₄ | 2-Nitrobenzyl alcohol | Not specified | [8] |

Note: Reaction conditions and catalysts vary across different sources, which can significantly impact yield.

Experimental Protocols

This section provides detailed methodologies for key reactions involving substituted benzaldehydes, which can be adapted for this compound.

Knoevenagel Condensation of a Substituted Benzaldehyde

Objective: To synthesize a benzylidenemalononitrile (B1330407) derivative.

Materials:

-

Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (0.01 mol)

-

Malononitrile (0.01 mol)

-

Ammonium acetate (catalytic amount)

-

Ethanol

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a 50 mL beaker, mix the substituted benzaldehyde (0.01 mol) and malononitrile (0.01 mol).

-

Add a pinch of ammonium acetate to the mixture while stirring continuously with a glass rod.

-

Sonicate the reaction mixture at room temperature for 5-7 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

After completion, weigh the crude product to determine the crude yield.

-

Recrystallize the crude product using a mixture of n-hexane and ethyl acetate.

-

Filter the crystals, dry them, and determine the melting point and final yield.[2]

Synthesis of a Schiff Base (N-Benzylideneaniline)

Objective: To synthesize an imine from an aldehyde and a primary amine.

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

Kinnow peel powder (10 mg, as a green catalyst)

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

In a test tube, add benzaldehyde (1 mmol), aniline (1 mmol), and Kinnow peel powder (10 mg).

-

Stir the reaction mixture for 3 minutes on a magnetic stirrer at room temperature.

-

Monitor the progress of the reaction using TLC with a mobile phase of hexane:ethyl acetate (9:1).

-

Upon completion, recrystallize the desired product from ethanol.[5]

Oxidation of an Aldehyde to a Carboxylic Acid

Objective: To oxidize an aromatic aldehyde to the corresponding carboxylic acid.

Materials:

-

2-Nitrobenzyl alcohol (as a precursor to 2-nitrobenzaldehyde)

-

2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene) acetic acid (TEMPO-COOH) (0.1 mol%)

-

Sodium hypochlorite (B82951) (NaClO) solution

-

Dichloromethane

-

Sodium sulfite (B76179) solution

-

Hydrochloric acid

Procedure:

-

Dissolve 2-nitrobenzyl alcohol in dichloromethane.

-

Add the TEMPO-COOH catalyst to the solution.

-

Slowly add the NaClO solution while vigorously stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-nitrobenzaldehyde. The aldehyde can be further oxidized to the carboxylic acid using stronger oxidizing agents like potassium permanganate.[12]

Reduction of a Nitrobenzaldehyde

Objective: To reduce a nitroaldehyde to the corresponding amino alcohol. (This protocol describes the reduction of the Schiff base product from 2-nitrobenzaldehyde and an amino acid).

Materials:

-

Schiff base of 2-nitrobenzaldehyde and an amino acid

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

Dissolve the Schiff base in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[8]

Signaling Pathways and Experimental Workflows

The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be used to synthesize quinazolines and their derivatives, which are known to exhibit a wide range of pharmacological properties.[15][16][17][18] The following diagrams illustrate a general workflow for the synthesis and biological evaluation of derivatives prepared from this compound.

Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.

Caption: Influence of the Nitro Group on the Reactivity of this compound.

Conclusion

The ortho-nitro group in this compound is the primary determinant of its chemical reactivity. Through potent electron-withdrawing inductive and resonance effects, it significantly enhances the electrophilicity of the aldehyde group, making it highly susceptible to nucleophilic attack. This electronic modulation, coupled with the influence on the hydroxyl group's acidity and the potential for intramolecular interactions, renders this compound a valuable and versatile building block in organic synthesis. A thorough understanding of these underlying principles is crucial for researchers and drug development professionals to effectively harness the synthetic potential of this intriguing molecule in the creation of novel compounds with desired chemical and biological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. scribd.com [scribd.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 5. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]

- 11. tandfonline.com [tandfonline.com]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinazoline synthesis [organic-chemistry.org]

- 16. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinone synthesis [organic-chemistry.org]

- 18. journals.uob.edu.ly [journals.uob.edu.ly]

A Technical Guide to 4-Hydroxy-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of 4-Hydroxy-2-nitrobenzaldehyde, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details commercially available suppliers, key chemical properties, and potential applications, with a focus on its role in organic synthesis and medicinal chemistry.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes key information for procurement. Researchers are advised to request certificates of analysis from suppliers to ensure purity and quality for their specific applications.

| Supplier | Product Number/CAS | Purity | Additional Information |

| Sigma-Aldrich | Varies by region (e.g., Key Organics: JS-3016) / 90151-04-5 | Typically ≥97% | Provides safety data sheets (SDS) and technical documents. |

| Smolecule | S1894044 / 90151-04-5 | Not specified | Offers the compound for research purposes. |

| BLD Pharm | 90151-04-5 | Not specified | Provides product information and documentation such as NMR, HPLC, and LC-MS data.[1] |

| IndiaMART | Varies by manufacturer | Varies | A marketplace with multiple Indian manufacturers and suppliers. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | PubChem |

| Molecular Weight | 167.12 g/mol | PubChem |

| CAS Number | 90151-04-5 | PubChem |

| Appearance | Solid | Sigma-Aldrich[2] |

| IUPAC Name | This compound | PubChem |

Synthesis and Experimental Protocols

Conceptual Synthesis Pathway:

The synthesis would likely involve the nitration of 4-hydroxybenzaldehyde (B117250). Careful control of reaction conditions would be necessary to favor the formation of the 2-nitro isomer.

Conceptual Nitration Workflow A general workflow for such a nitration reaction would involve the careful addition of a nitrating agent to a solution of the starting material, followed by workup and purification.

Conceptual Nitration Workflow

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde, hydroxyl, and nitro functional groups.

Schiff Base Formation:

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.

Schiff Base Synthesis

Potential Biological Activity:

While direct studies on the biological activity of this compound are limited, research on related nitrobenzaldehyde derivatives suggests potential for biological effects. For instance, derivatives of 4-hydroxybenzaldehyde have been investigated as tyrosinase inhibitors. Furthermore, some studies have explored the cytotoxic activities of Schiff bases derived from nitrobenzaldehydes against cancer cell lines.

It is important to note that the biological activity of a compound is highly dependent on its specific structure. Therefore, the biological profile of this compound and its derivatives must be determined through dedicated experimental evaluation.

Signaling Pathways:

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. However, related compounds have been shown to influence cellular signaling. For example, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde have been reported to activate the Shh signaling pathway in astrocytes. Whether this compound possesses similar or different activities remains a subject for future investigation.

Conclusion

This compound is a commercially available chemical with significant potential as a building block in synthetic and medicinal chemistry. Its utility in the formation of Schiff bases and other derivatives makes it a compound of interest for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and potential role in modulating cellular signaling pathways. This guide serves as a foundational resource for researchers embarking on studies involving this versatile molecule.

References

An In-depth Technical Guide to the Safety and Handling of 4-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Hydroxy-2-nitrobenzaldehyde (CAS No. 90151-04-5). The information is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the molecular formula C₇H₅NO₄.[1] It is a solid at room temperature and should be handled with care due to its potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90151-04-5 | PubChem[1] |

| Molecular Formula | C₇H₅NO₄ | PubChem[1] |

| Molecular Weight | 167.12 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | >97% | Sigma-Aldrich |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 83.1 Ų | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential toxicity upon ingestion, skin contact, and inhalation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: Sigma-Aldrich

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Signal Word: Warning

Toxicological Information

Table 3: Summary of Toxicological Hazards

| Endpoint | Finding | Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Sigma-Aldrich |

| Acute Dermal Toxicity | Harmful in contact with skin (H312) | Sigma-Aldrich |

| Acute Inhalation Toxicity | Harmful if inhaled (H332) | Sigma-Aldrich |

| Skin Corrosion/Irritation | Data not available; handle as a potential irritant | |

| Serious Eye Damage/Irritation | Data not available; handle as a potential irritant | |

| Respiratory or Skin Sensitization | Data not available; handle as a potential sensitizer | |

| Carcinogenicity | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Reproductive Toxicity | No data available |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound and related nitroaromatic compounds, stringent adherence to safety protocols is mandatory.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.[2]

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory. A face shield is recommended if there is a risk of splashing or dust generation.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and disposed of properly after handling.[2]

-

Body Protection: A fully buttoned laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[2]

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that an eyewash station and a safety shower are readily accessible.[2]

-

General Practices: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][4] Minimize the quantities of material being used.[4] Avoid actions that could generate dust, such as scraping or grinding.[4] Use non-sparking tools.[4] Keep containers tightly closed when not in use.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[2]

Storage Procedures

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4]

-

Containers: Keep in the original, tightly sealed, and clearly labeled container.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[4]

First Aid Measures

Immediate action is crucial in case of exposure.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | CDC[5] |

| Skin Contact | Immediately remove contaminated clothing. Flush the contaminated skin with large amounts of water for at least 15 minutes. Get medical attention if irritation persists. | CDC[5], UMass Memorial Health[6] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Seek immediate medical attention. | CDC[5], UMass Memorial Health[6] |

| Ingestion | If the chemical has been swallowed, seek immediate medical attention. Do NOT induce vomiting unless directed to do so by medical personnel. | CDC[5] |

Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation.[2] Place the collected material into a labeled, sealed container for hazardous waste disposal.[2]

-

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. All waste containing this compound must be treated as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. This compound | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, catalysis, and materials science. Their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them promising candidates for drug discovery and development. The synthesis of Schiff bases from 4-Hydroxy-2-nitrobenzaldehyde is of particular interest due to the combined electronic and steric effects of the hydroxyl and nitro substituents, which can modulate the biological and coordination properties of the resulting compounds. These moieties offer potential sites for metal chelation, enhancing the biological activity of the organic ligand.

This document provides detailed protocols for the synthesis of Schiff bases using this compound and various primary amines. It also outlines experimental procedures for their characterization and evaluation of their potential as anticancer and antimicrobial agents, based on established methodologies for analogous compounds.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid.

General Reaction Scheme:

The Versatility of 4-Hydroxy-2-nitrobenzaldehyde: A Building Block for Complex Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-nitrobenzaldehyde is a valuable and versatile aromatic building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, Schiff bases, and other complex molecules with potential applications in medicinal chemistry and materials science.

The presence of the hydroxyl and nitro groups on the aromatic ring influences the reactivity of the aldehyde, and these functional groups themselves can be targets for further chemical modification. This allows for the construction of diverse molecular architectures, making this compound a key intermediate in the development of novel compounds.

Key Synthetic Applications

This document outlines two primary applications of this compound as a synthetic building block: the synthesis of Schiff bases and the Knoevenagel condensation for the formation of carbon-carbon double bonds.

Synthesis of Schiff Bases

The condensation of this compound with primary amines readily forms Schiff bases, also known as imines. These compounds are of significant interest due to their wide range of biological activities, including potential antimicrobial and anticancer properties. The general reaction scheme is as follows:

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of a Schiff Base from a Substituted Aniline (B41778)

This protocol is adapted from the synthesis of Schiff bases from a related nitrobenzaldehyde derivative.[1]

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

-

In a separate flask, dissolve the substituted aniline (1.0 equivalent) in absolute ethanol.

-

Add the aniline solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Schiff Base Synthesis (Representative Examples with a Related Aldehyde)

The following table summarizes the yields for the synthesis of various Schiff bases using a structurally similar starting material, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[1] This data is provided as a reference for expected outcomes.

| Starting Aniline | Product | Yield (%) | Melting Point (°C) |

| 4-Bromoaniline | 4-((E)-((4-bromophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 82 | 135 |

| 4-Chloroaniline | 4-((E)-((4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 78 | 152 |

| 4-Fluoroaniline | 4-((E)-((4-fluorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 85 | 141 |

| 4-Iodoaniline | 4-((E)-((4-iodophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 80 | 160 |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of C-C double bonds. This compound can react with active methylene (B1212753) compounds in the presence of a basic catalyst to yield α,β-unsaturated products. These products can serve as intermediates for the synthesis of various heterocyclic systems, such as chromenes.

Caption: General scheme for Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

This is a general protocol that can be adapted for the Knoevenagel condensation of this compound.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (B6355638) (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

-